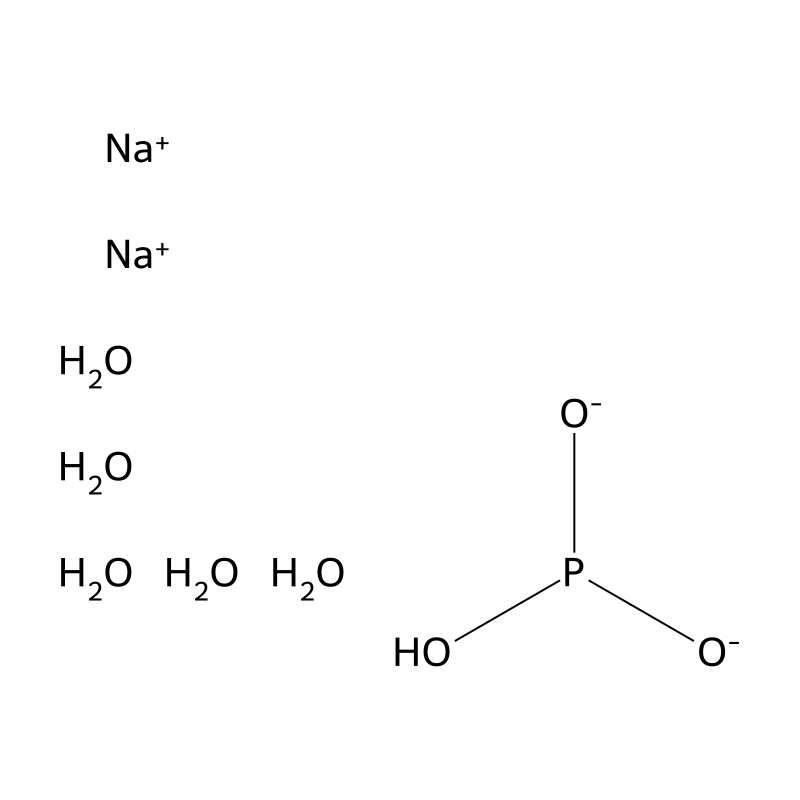Di-Sodium hydrogen phosphite pentahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Corrosion Inhibition
One area of research explores the potential of Di-Sodium Hydrogen Phosphite Pentahydrate as a corrosion inhibitor for metals. Studies suggest it can form a protective film on metal surfaces, hindering the interaction with corrosive agents and slowing down the degradation process. Research has shown its effectiveness in inhibiting the corrosion of mild steel in chloride solutions [].
Analytical Chemistry
Di-Sodium Hydrogen Phosphite Pentahydrate finds use in analytical chemistry as a buffering agent. It helps maintain a specific pH range in solutions, crucial for various analytical techniques like titrations and enzyme assays. Its ability to act as a chelating agent also makes it useful in separating and analyzing metal ions [].
Disodium hydrogen phosphite is not well-studied, but limited research suggests it has reducing properties []. Its origin is likely industrial production, though specific details are unavailable in scientific literature.
While the name "di-sodium hydrogen phosphite" implies the presence of an acidic hydrogen, the hydrogen atom is bonded to phosphorus and not acidic [].
Molecular Structure Analysis
The disodium hydrogen phosphite molecule features a central phosphorus atom (P) bonded to three oxygen atoms (O) in a tetrahedral arrangement. One oxygen is doubly bonded (P=O), while the other two are singly bonded (P-O) and each hold a hydrogen atom (H) to form hydroxyl groups (OH). Two sodium cations (Na⁺) interact with the remaining negative charges on the phosphate group (PO3²⁻) [].
Five water molecules (H2O) are attached to the central structure through hydrogen bonding, forming the "pentahydrate" part of the name []. This hydrogen bonding network contributes to the overall structure and solubility of the compound.
Chemical Reactions Analysis
- Hydrolysis: As a salt, disodium hydrogen phosphite is expected to dissociate in water to form sodium and hydrogen phosphite ions:
Na2HPO3·5H2O (s) → 2Na⁺ (aq) + HPO3²⁻ (aq) + 5H2O (l)
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 74 of 75 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website








